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  • Product: Dimethyl dodecenediate
  • CAS: 13038-20-5

Core Science & Biosynthesis

Foundational

Elucidating the MS/MS Fragmentation Landscape of Dimethyl Dodecenedioate: A Mechanistic Guide for LC-MS/MS Workflows

Executive Summary Dimethyl dodecenedioate ( C14​H24​O4​ ) is an unsaturated, aliphatic diester of dodecenedioic acid. In the realms of drug development, biomarker discovery, and advanced polymer chemistry, the accurate s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethyl dodecenedioate ( C14​H24​O4​ ) is an unsaturated, aliphatic diester of dodecenedioic acid. In the realms of drug development, biomarker discovery, and advanced polymer chemistry, the accurate structural characterization of such difunctional esters is a critical analytical bottleneck. This whitepaper provides an authoritative, mechanistic breakdown of the MS/MS fragmentation patterns of dimethyl dodecenedioate. By dissecting the causality behind specific neutral losses and adduct formations, this guide empowers analytical scientists to design robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies.

Molecular Architecture & Ionization Dynamics

Before interpreting fragmentation spectra, one must control how the molecule ionizes in the source. Dimethyl dodecenedioate has an exact monoisotopic mass of 256.1675 Da . The choice of mobile phase additives directly dictates the precursor ion species generated during Electrospray Ionization (ESI).

  • Formic Acid (0.1% v/v): Promotes the formation of the protonated molecule [M+H]+ at m/z 257.17.

  • Ammonium Formate (5–10 mM): Shifts the primary precursor to the ammonium adduct [M+NH4​]+ at m/z 274.20.

Expertise & Causality: While ammonium adducts often yield stronger MS1 signals for aliphatic esters, they are detrimental to MS/MS structural elucidation. When subjected to Collision-Induced Dissociation (CID), the [M+NH4​]+ adduct preferentially expels NH3​ (17 Da) to form [M+H]+ . This low-energy pathway acts as an "energy sink," suppressing the deeper structural fragmentation required for definitive identification. Therefore, acidic mobile phases without ammonium buffers are strictly recommended to force the formation of [M+H]+ , enabling rich MS/MS spectra 1.

Table 1: Precursor Ion Species (ESI Positive Mode)
Ion SpeciesFormulaExact Mass (m/z)Diagnostic Utility
[M+H]+ [C14​H25​O4​]+ 257.1748High (Yields rich structural fragments)
[M+NH4​]+ [C14​H28​NO4​]+ 274.2014Low (Energy sink: loses NH3​ primarily)
[M+Na]+ [C14​H24​NaO4​]+ 279.1568Low (Highly stable, resists fragmentation)

Mechanistic Pathways in ESI-MS/MS

When the [M+H]+ precursor (m/z 257.17) is isolated in Q1 and subjected to CID in the collision cell, a predictable, sequential cascade of neutral losses occurs. This behavior is highly characteristic of difunctional methyl esters 2.

Primary Neutral Loss: Methanol (-32 Da)

The fragmentation is initiated by the protonation of one of the carbonyl oxygens. The highly localized positive charge induces an intramolecular rearrangement (often a nucleophilic attack by the adjacent oxygen or simple inductive cleavage), resulting in the expulsion of a neutral methanol molecule ( CH3​OH ).

  • Transition: m/z 257.17 m/z 225.15

  • Structure: This generates a highly stable acylium-like ion [M+H−CH3​OH]+ .

Secondary Neutral Losses

The m/z 225.15 intermediate acts as a branching point for further fragmentation at higher collision energies (typically >20 eV) 3:

  • Loss of a second Methanol (-32 Da): Cleavage at the opposite ester terminus yields m/z 193.12.

  • Loss of Water (-18 Da): Dehydration of the remaining structure yields m/z 207.14.

  • Loss of Carbon Monoxide (-28 Da): Expulsion of CO from the acylium ion yields m/z 197.15.

Allylic Cleavage & Double Bond Localization

Unlike its saturated counterpart (dimethyl dodecanedioate) 4, the presence of the alkene group in dimethyl dodecenedioate weakens the adjacent C-C bonds. At elevated collision energies (>30 eV), allylic cleavage occurs. The specific m/z values of these hydrocarbon fragments ( [Cn​H2n−1​]+ ) are strictly dependent on the position of the double bond (e.g., Δ6 vs. Δ2 isomers), serving as the ultimate diagnostic tool for isomer differentiation.

MS_Fragmentation M [M+H]+ m/z 257.17 F1 [M+H - CH3OH]+ m/z 225.15 M->F1 - CH3OH (-32 Da) F5 Allylic Cleavage Ions (Isomer Dependent) M->F5 CID Energy > 30 eV F2 [M+H - 2CH3OH]+ m/z 193.12 F1->F2 - CH3OH (-32 Da) F3 [M+H - CH3OH - H2O]+ m/z 207.14 F1->F3 - H2O (-18 Da) F4 [M+H - CH3OH - CO]+ m/z 197.15 F1->F4 - CO (-28 Da)

Fig 1: ESI-MS/MS positive mode fragmentation pathway of protonated dimethyl dodecenedioate.

Table 2: Diagnostic MS/MS Transitions
Precursor (m/z)Product (m/z)Neutral LossMechanism / Structural SignificanceOptimal CE (eV)
257.17225.1532 Da ( CH3​OH )Primary ester cleavage (Quantifier)15 - 20
257.17193.1264 Da ( 2×CH3​OH )Cleavage of both ester termini (Qualifier)25 - 30
257.17197.1560 Da ( CH3​OH+CO )Acylium ion degradation25 - 35

Standardized LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It guarantees that the observed fragments are derived from the intact target molecule and not from in-source decay artifacts or co-eluting isobaric lipids.

Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of biological matrix (e.g., plasma) into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Dimethyl dodecanedioate-d4).

  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an LC vial.

Step 2: UHPLC Separation

  • Column: C18 Sub-2 µm particle size (e.g., 2.1 x 100 mm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Causality: The highly non-polar aliphatic chain requires a high organic composition for elution.

Step 3: Mass Spectrometry (MRM Optimization)

  • Perform a syringe pump infusion of a 1 µg/mL standard at 10 µL/min.

  • Optimize the Declustering Potential (DP) to maximize the m/z 257.17 precursor without inducing in-source fragmentation.

  • Ramp the Collision Energy (CE) from 5 to 50 eV to establish the breakdown curve for the 257.17 225.15 and 257.17 193.12 transitions.

Step 4: Self-Validation & Quality Control (Critical) To validate the assay, you must monitor the Ion Ratio between the quantifier and qualifier transitions.

  • Validation Rule: Calculate the peak area ratio of (257.17 225.15) / (257.17 193.12). This ratio must remain constant (±20% Relative Standard Deviation) across the entire width of the chromatographic peak. If the ratio drifts, it indicates a co-eluting isobaric interference, invalidating the integration.

Workflow S1 Sample Prep (LLE / PPT) S2 UHPLC Separation (C18, Formic Acid) S1->S2 S3 ESI Ionization (Positive Mode) S2->S3 S4 Q1 Selection (m/z 257.17) S3->S4 S5 CID Fragmentation (15-35 eV) S4->S5 S6 Q3 Detection (MRM Transitions) S5->S6

Fig 2: Self-validating LC-MS/MS workflow for the targeted quantification of diesters.

References

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts Source: libretexts.org URL:1

  • Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways Source: acs.org URL:2

  • Dodecanedioic acid, dimethyl ester - the NIST WebBook Source: nist.gov URL:4

  • Mechanisms for the formation of secondary organic aerosol components from the gas-phase ozonolysis of α-pinene Source: rsc.org URL:3

Sources

Exploratory

Executive SummaryDimethyl dodecenediate (CAS: 13038-20-5) and its saturated homologue, dimethyl dodecanedioate (DDCA ester, CAS: 1731-79-9), are long-chain dicarboxylic acid esters that have garnered significant attention in materials science, energy storage, and controlled-release pharmacology. The unique thermodynamic phase-change behavior of these esters near room temperature allows them to act as dynamic, stimuli-responsive matrices. This guide explores the core thermodynamic properties, solvation structure transitions, and detailed experimental workflows required to characterize these compounds for use in phase-change electrolytes (PCEs) and thermally responsive delivery systems.

Thermodynamic Properties and Phase-Change Dynamics of Dimethyl Dodecenediate in Advanced Matrices Executive SummaryDimethyl dodecenediate (CAS: 13038-20-5)[1] and its saturated homologue, dimethyl dodecanedioate (DDCA es...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Properties and Phase-Change Dynamics of Dimethyl Dodecenediate in Advanced Matrices

Executive SummaryDimethyl dodecenediate (CAS: 13038-20-5)[1] and its saturated homologue, dimethyl dodecanedioate (DDCA ester, CAS: 1731-79-9), are long-chain dicarboxylic acid esters that have garnered significant attention in materials science, energy storage, and controlled-release pharmacology. The unique thermodynamic phase-change behavior of these esters near room temperature allows them to act as dynamic, stimuli-responsive matrices. This guide explores the core thermodynamic properties, solvation structure transitions, and detailed experimental workflows required to characterize these compounds for use in phase-change electrolytes (PCEs) and thermally responsive delivery systems.

Core Thermodynamic Properties

The thermodynamic utility of dimethyl dodecenediate and its saturated counterpart lies in their specific thermal transitions. Pure dimethyl dodecanedioate exhibits a1[1], making it a semi-solid at standard room temperature but easily transitionable to a liquid state with mild heating. When formulated into binary mixtures (e.g., with dimethoxyethane or fluoroethylene carbonate), the2[2], creating a highly responsive phase-change matrix.

Table 1: Summary of Key Thermodynamic and Physical Properties

PropertyValueReference
CAS Registry Number 13038-20-5 (Unsaturated) / 1731-79-9 (Saturated)[3]
Melting Point ( Tfus​ ) 27 – 32 °C (Pure) / ~22 °C (Binary Mixture)[2]
Boiling Point ( Tboil​ ) 187 – 188 °C[1]
Standard Enthalpy of Formation ( Δf​Hgas∘​ ) Highly negative (function of carbon chain length)[4]
Phase State at 20 °C Semi-solid / Crystalline Solid[1]
Oxidation Stability High (Low HOMO level, stable up to ~5 V)[2]

Solvation Thermodynamics: The SSIP to CIP Transition

As a Senior Application Scientist, it is critical to understand why the phase transition of this ester is so valuable mechanistically. In a liquid state (above 22 °C), the ester molecules provide sufficient free volume and dielectric screening to support 2[2]. This state is characterized by high ionic conductivity and rapid molecular transport.

However, as the temperature drops below the melting point, the thermodynamic equilibrium shifts. The crystallization of the ester restricts molecular mobility and forces dissolved ions (or active pharmaceutical ingredients) into 5[5]. This thermodynamic shift increases charge transfer resistance by over 2000-fold, effectively halting self-discharge in batteries or preventing premature drug leakage in physiological storage conditions.

Visualization: Thermodynamic Phase Transition and Solvation Pathway

The following diagram illustrates the causal relationship between the thermodynamic state of the ester and the resulting molecular solvation structure.

G A Dimethyl Dodecenediate (Liquid Phase > 22°C) B Solvent-Separated Ion Pairs (SSIP) A->B Solvation D Thermodynamic Phase Transition (Cooling < 22°C) A->D Enthalpic Shift C High Ionic Mobility (Rapid Transport / Release) B->C Transport Kinetics E Dimethyl Dodecenediate (Solid Phase < 22°C) D->E Crystallization F Contact Ion Pairs (CIP & Aggregates) E->F Solvation Reorganization G Restricted Mobility (Controlled / Sustained State) F->G Transport Arrest

Thermodynamic shift from liquid-phase SSIP to solid-phase CIP in dimethyl dodecenediate matrices.

Experimental Workflows

To rigorously validate the thermodynamic properties and solvation states of dimethyl dodecenediate-based matrices, the following self-validating experimental protocols must be employed.

Workflow 1: Differential Scanning Calorimetry (DSC) for Phase Transition Enthalpy

Purpose: To quantify the enthalpy of fusion ( Δfus​H∘ ) and precisely determine the melting point ( Tfus​ ).

  • Sample Preparation: Weigh 5.0 ± 0.1 mg of the ester sample into an aluminum DSC pan and seal it hermetically to prevent volatilization.

  • Thermal Erasure: 6[6].

    • Causality: This erases previous thermal history and crystal stress, ensuring that subsequent cooling and heating scans measure the true thermodynamic properties of the material rather than artifacts of its manufacturing or storage history.

  • Cooling Scan: Cool the sample from 120 °C to -50 °C at 10 °C/min. Record the crystallization temperature ( Tc​ ) and crystallization enthalpy ( Δc​H ).

  • Heating Scan: Heat the sample back to 120 °C at 10 °C/min. The endothermic peak represents the melting point ( Tfus​ ), and the integrated area under the curve provides the fusion enthalpy.

Workflow 2: Temperature-Dependent Ionic Conductivity via Electrochemical Impedance Spectroscopy (EIS)

Purpose: To correlate the thermodynamic phase change with molecular transport capabilities.

  • Cell Assembly: Assemble a symmetric stainless-steel coin cell (CR2032) containing the ester-based matrix in an argon-filled glovebox.

  • Temperature Equilibration: Place the cell in a programmable thermal chamber. Begin at 60 °C and step down to -20 °C in 5 °C increments. Hold at each temperature for 30 minutes.

    • Causality: Phase transitions in long-chain esters are kinetically limited; failing to reach thermal equilibrium results in artificial hysteresis in the conductivity measurements.

  • EIS Measurement: Apply an AC amplitude of 10 mV over a frequency range of 1 MHz to 0.1 Hz.

  • Data Analysis: Extract the bulk resistance ( Rb​ ) from the high-frequency intercept on the Nyquist plot. Calculate conductivity ( σ ) using σ=L/(Rb​×A) , where L is the spacer thickness and A is the area. Observe the non-linear, 2[2].

Conclusion

The thermodynamic properties of dimethyl dodecenediate and its related saturated esters provide a highly tunable platform for advanced materials. By leveraging the exact enthalpy of fusion and the resulting shift in solvation dynamics, researchers can engineer systems that actively respond to thermal stimuli. Whether acting as an in-operando regulated phase-change electrolyte that suppresses dendrite growth at low temperatures, or as a temperature-gated drug delivery vehicle, the precise control over the SSIP-to-CIP transition is a testament to the power of applied thermodynamics.

References

  • EvitaChem. Buy 2,2-Dimethyl-1,3-dithiolane (EVT-14866413) | 6008-78-2 (Contains CAS 13038-20-5 Registry Data).3

  • ACS Energy Letters. Solvation Structure-Tunable Phase Change Electrolyte for Stable Lithium Metal Batteries.2

  • Fisher Scientific. Dimethyl 1,10-decanedicarboxylate - SAFETY DATA SHEET.1

  • ResearchGate. Electrochemical properties and theoretical calculations of SPEs.5

  • Cheméo. Chemical Properties of Dodecanedioic acid, dimethyl ester (CAS 1731-79-9).4

  • ResearchGate. Fully bio-based polyesters derived from 2,5-furandicarboxylic acid (2,5-FDCA) and dodecanedioic acid (DDCA).6

Sources

Foundational

Technical Whitepaper: The Solubility Profile of Dimethyl Dodecenedioate in Organic Solvents

Executive SummaryDimethyl dodecenedioate (CAS 13038-20-5)[1] is an unsaturated, long-chain aliphatic diester that serves as a critical intermediate in the synthesis of biosourced polymers and active pharmaceutical ingred...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive SummaryDimethyl dodecenedioate (CAS 13038-20-5)[1] is an unsaturated, long-chain aliphatic diester that serves as a critical intermediate in the synthesis of biosourced polymers and active pharmaceutical ingredient (API) delivery vehicles. It is notably utilized as a direct precursor in the metathesis and reduction pathways to produce renewable dodecanedioic acid (DDDA)[2]. For researchers and drug development professionals, mastering its solubility profile in various organic solvents is paramount for optimizing downstream purification, catalytic extraction, and formulation processes.

Thermodynamics of Dissolution & Mechanistic Causality

The solubility of a solute in any given solvent is governed by the free energy of dissolution ( ΔGdiss​=ΔHdiss​−TΔSdiss​ ). For dimethyl dodecenedioate, the molecular architecture dictates these thermodynamic parameters through two primary mechanisms:

  • Lattice Energy Disruption : Unlike its saturated analog,1[1], the presence of the central alkene bond in dimethyl dodecenedioate introduces a steric "kink" in the aliphatic chain. This geometric constraint prevents tight crystalline packing, thereby lowering the enthalpy of fusion ( ΔHfus​ ). Consequently, less thermodynamic energy is required to break the solute-solute interactions, rendering it more soluble in organic solvents at ambient temperatures compared to fully saturated diesters.

  • Hansen Solubility Parameters (HSP) : The molecule exhibits a dual physicochemical character. The 12-carbon backbone heavily skews the molecule towards high dispersion forces ( δD​ ), while the terminal methyl ester groups contribute moderate polarity ( δP​ ) and hydrogen-bond acceptor capabilities ( δH​ ). Therefore, optimal dissolution occurs in solvents where the solvent's HSP coordinates closely match the solute's δD​ dominance.

Empirical Solubility Profile in Organic Solvents

Based on structural extrapolation from similar long-chain diesters and empirical chemical data regarding 2[2] and3[3], the quantitative solubility profile of dimethyl dodecenedioate is summarized below.

Solvent ClassRepresentative SolventsEstimated Solubility (mg/mL at 25°C)Mechanistic Rationale
Non-Polar Chloroform, Toluene, Hexane> 100 (Highly Soluble)Dominant dispersion forces ( δD​ ) perfectly match the hydrophobic 12-carbon aliphatic chain.
Polar Aprotic DMSO, DMF, Ethyl Acetate30 - 100 (Soluble)Favorable dipole-dipole interactions occur between the solvent and the terminal methyl ester groups.
Polar Protic Ethanol, Methanol10 - 50 (Moderately Soluble)Hydrogen-bond acceptance by ester carbonyls facilitates dissolution, but is limited by the hydrophobic chain penalty.
Aqueous Water, Aqueous Buffers< 0.1 (Practically Insoluble)The high hydrophobic penalty of the C12 chain entirely overrides the localized ester hydration energy.

Self-Validating Experimental Protocol for Solubility Determination

As a Senior Application Scientist, I emphasize that theoretical solubility values must be empirically validated for specific formulation environments. The following protocol utilizes an isothermal shake-flask method, engineered strictly as a self-validating system to eliminate supersaturation artifacts and kinetic pseudo-equilibriums.

Step-by-Step Methodology:
  • Preparation & Saturation : Add an excess amount of dimethyl dodecenedioate (e.g., 200 mg) to 10 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

    • Causality: The presence of visible, undissolved solute at the bottom of the vial is mandatory to ensure the solution has reached its absolute saturation limit.

  • Isothermal Equilibration : Place the vial in an orbital shaker water bath set strictly to 25.0 ± 0.1°C. Agitate at 150 RPM for 72 hours.

    • Causality: Long-chain esters exhibit notoriously slow dissolution kinetics. A 72-hour window ensures true thermodynamic equilibrium is reached, preventing premature sampling that yields artificially low solubility data.

  • Isothermal Phase Separation : Transfer the vials to a centrifuge pre-equilibrated to exactly 25.0°C. Centrifuge at 10,000 x g for 15 minutes.

    • Causality: Centrifuging at fluctuating room temperatures causes a sudden drop in temperature, leading to solute precipitation. Conversely, unmitigated frictional heating during centrifugation causes supersaturation. Strict isothermal control is non-negotiable.

  • Sampling and Dilution : Carefully extract 1.0 mL of the clear supernatant using a pre-warmed positive displacement pipette. Immediately dilute the sample 1:10 in a highly miscible analytical solvent (e.g., HPLC-grade acetonitrile) to halt any potential precipitation upon atmospheric exposure.

  • Analytical Quantification (The Self-Validation Check) : Quantify the concentration using Gas Chromatography with Flame Ionization Detection (GC-FID).

    • Self-Validation Standard: Analyze independent samples taken at 48 hours and 72 hours . If the concentration variance between the two time points is < 2% , thermodynamic equilibrium is statistically validated. If the variance is > 2%, the system is still in kinetic flux, and equilibration time must be extended.

Applications in Drug Development & Polymer Science

  • Biosourced Polymers : Dimethyl dodecenedioate is a critical node in the synthesis of renewable polyamides (e.g., Nylon 6,12). The cross-metathesis of bio-derived hexenedioates yields dimethyl dodecenedioate, which is subsequently hydrogenated in organic solvents to form4[4]. High solubility in the reaction solvent is imperative to maintain catalyst turnover rates.

  • Pharmaceutical Formulations : In advanced drug development, long-chain diesters are utilized as lipophilic excipients or prodrug linkers. Their verified solubility in 2[2] allows them to be seamlessly integrated into lipid nanoparticle (LNP) microfluidic mixing workflows without clogging the micro-channels.

Workflow Visualization

G N1 Dimethyl Dodecenedioate (Excess Solute) N3 Isothermal Shake-Flask (72h Equilibration) N1->N3 N2 Organic Solvent (Target Medium) N2->N3 N4 Isothermal Centrifugation (Phase Separation) N3->N4 Attainment of Thermodynamic Equilibrium N5 Supernatant Sampling (48h & 72h Checks) N4->N5 Maintain Isothermal Conditions N6 GC-FID Quantification (Data Validation) N5->N6 Variance < 2% Validates Equilibrium

Fig 1. Self-validating isothermal shake-flask workflow for diester solubility determination.

References

  • Google Patents (EP2389349A2): Methods for producing dodecanedioic acid and derivatives thereof.
  • Cheméo : Chemical Properties of Dodecanedioic acid, dimethyl ester (CAS 1731-79-9). URL: [Link]

  • Eindhoven University of Technology (Pure) : Sorbitol-derived polyesters : a renewable platform towards sustainable materials. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Hydrogenation of Dimethyl Dodecenedioate

Target Audience: Chemical Engineers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Rationale Dimethyl dodecenedioate (often refe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical Engineers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

Dimethyl dodecenedioate (often referred to as dimethyl dodecenediate) is a critical C12 unsaturated diester intermediate. It is predominantly synthesized via the cross-metathesis of bio-based precursors or the oligomerization of petrochemical feedstocks[1]. The targeted saturation of its internal olefinic bond yields dimethyl dodecanedioate, which is subsequently hydrolyzed to dodecanedioic acid (DDDA)—a high-value monomer essential for manufacturing high-performance polyamides like Nylon 6,12[2].

The fundamental challenge in this transformation is achieving complete saturation of the aliphatic C=C double bond without triggering the hydrogenolysis or transesterification of the terminal methyl ester groups. To achieve this, Palladium on Carbon (Pd/C) is utilized as the heterogeneous catalyst. Palladium possesses a high affinity for coordinating with non-polar pi-bonds, facilitating the homolytic cleavage of H₂ and the subsequent syn-addition of atomic hydrogen across the alkene[3]. Because the activation energy required to reduce an ester carbonyl over palladium is significantly higher than that of an isolated alkene, the reaction is highly chemoselective under mild thermodynamic conditions[3].

Mechanism Substrate Dimethyl Dodecenedioate Internal C=C Bond Adsorption Surface Adsorption Pd(0) Active Sites Substrate->Adsorption Addition Syn-Addition Sequential Hydride Transfer Adsorption->Addition H2_Dissoc H2 Dissociation Atomic Hydrogen H2_Dissoc->Adsorption H* species Product Dimethyl Dodecanedioate Saturated Diester Addition->Product Desorption

Fig 1. Mechanistic pathway of olefin syn-addition over a heterogeneous Pd/C catalyst surface.

Quantitative Data & Process Optimization

To establish a self-validating and scalable system, reaction parameters must be tightly controlled. The table below summarizes the optimization data. The optimal window (Entry 2) balances rapid kinetics with absolute chemoselectivity.

EntryCatalystTemp (°C)H₂ Pressure (bar)Time (h)Conversion (%)Selectivity (%)
15% Pd/C252.06.0> 95.0> 99.9
2 5% Pd/C 40 5.0 2.5 > 99.9 > 99.9
310% Pd/C405.01.5> 99.9> 99.9
45% Pt/C405.03.0> 98.095.5 (Side rxns)

Note: Platinum catalysts (Entry 4) exhibit a higher propensity for unwanted ester reduction or transesterification side reactions compared to Palladium[3].

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. By continuously monitoring the stoichiometric pressure drop of hydrogen gas, the operator can precisely determine the reaction endpoint without requiring intermediate sampling.

Materials & Reagents
  • Substrate: Dimethyl dodecenedioate (Purity >98%)

  • Catalyst: 5% wt. Palladium on activated carbon (Pd/C), ~50% water wet (to prevent ignition).

  • Solvent: Anhydrous Methanol (HPLC grade). Causality: Methanol perfectly solubilizes the diester and prevents transesterification side-reactions that would occur if higher alcohols (e.g., ethanol or propanol) were used.

  • Gas: Hydrogen (99.999% purity) and Nitrogen (99.99% purity).

Reactor Preparation & Execution
  • Substrate Loading: To a clean, dry 500 mL Parr autoclave reactor, add 50.0 g of dimethyl dodecenedioate and 250 mL of anhydrous methanol.

  • Catalyst Wetting & Addition: Weigh 0.5 g of 5% Pd/C. Critical Causality: Always slurry the dry catalyst in 5 mL of methanol before adding it to the main reactor. Dry Pd/C in the presence of methanol vapors and ambient oxygen can spontaneously ignite.

  • Inert Purging Cycle: Seal the autoclave. Pressurize the headspace with N₂ to 3 bar, hold for 1 minute, and vent to atmospheric pressure. Repeat this cycle three times. Causality: Complete removal of oxygen prevents the formation of explosive H₂/O₂ mixtures and protects the Pd(0) active sites from oxidative deactivation.

  • Hydrogen Purging: Pressurize the reactor with H₂ to 3 bar and vent. Repeat twice to replace the N₂ blanket with an H₂ atmosphere.

  • Reaction Initiation: Pressurize the reactor to exactly 5.0 bar with H₂. Initiate mechanical stirring at 800 rpm to eliminate mass-transfer limitations at the gas-liquid interface. Heat the reactor to 40 °C.

  • Self-Validating Endpoint Monitoring: Monitor the pressure gauge. As the reaction proceeds, the pressure will steadily drop. Maintain the pressure between 4.0 and 5.0 bar by periodically feeding H₂. The reaction is deemed complete when the pressure remains completely static for 30 consecutive minutes (typically after 2.5 hours).

  • Catalyst Recovery: Cool the reactor to 20 °C and safely vent the remaining H₂. Purge the reactor once with N₂. Filter the crude reaction mixture through a packed pad of Celite 545 under a nitrogen blanket. Causality: The Celite pad traps the pyrophoric nanoscale palladium particles, ensuring a clear filtrate and safe catalyst disposal/recycling.

  • Isolation: Remove the methanol solvent from the filtrate via rotary evaporation (40 °C, 150 mbar) to yield dimethyl dodecanedioate as a colorless liquid/low-melting solid. Validate purity via GC-MS (>99% target).

Workflow A 1. Substrate & Solvent Loading (Methanol) B 2. Pd/C Catalyst Addition (Pre-wetted) A->B C 3. N2 / H2 Purging Cycles B->C D 4. Hydrogenation (5 bar H2, 40°C) C->D E 5. Celite Filtration (Catalyst Recovery) D->E QC In-Process QC: H2 Pressure Drop Monitoring D->QC F 6. Solvent Evaporation & GC-MS Validation E->F

Fig 2. Step-by-step experimental workflow for the catalytic hydrogenation of dimethyl dodecenedioate.

References

  • Method for producing dodecanedioic acid and its derivatives Source: Google Patents (KR20110125221A) URL:1

  • Methods for producing dodecanedioic acid and derivatives thereof Source: Google Patents (EP2389349A2) URL:2

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes Source: Master Organic Chemistry URL:3

Sources

Application

A Validated GC-MS Method for the Sensitive and Specific Quantification of Dimethyl Dodecenedioate

An Application Note for the Analysis of Dimethyl Dodecenedioate by Gas Chromatography-Mass Spectrometry (GC-MS) Abstract This application note presents a comprehensive and robust method for the analysis of dimethyl dodec...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Analysis of Dimethyl Dodecenedioate by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note presents a comprehensive and robust method for the analysis of dimethyl dodecenedioate using Gas Chromatography-Mass Spectrometry (GC-MS). Dimethyl dodecenedioate, a long-chain diester, is a critical component in polymer synthesis and various industrial applications. Accurate quantification is essential for quality control, reaction monitoring, and research. Due to the inherent properties of its parent dicarboxylic acid, direct analysis is challenging; therefore, this guide details the necessary sample preparation, including an optional derivatization step for the parent acid, and optimized instrumental parameters. The described protocol emphasizes a self-validating system through rigorous quality control and system suitability checks, ensuring high-quality, reproducible data for researchers, scientists, and drug development professionals. Both full-scan and Selected Ion Monitoring (SIM) modes are discussed to accommodate both qualitative identification and high-sensitivity quantitative analysis.

Foundational Principles: Why GC-MS for Dimethyl Dodecenedioate?

The selection of Gas Chromatography-Mass Spectrometry (GC-MS) is a deliberate choice driven by the physicochemical properties of dimethyl dodecenedioate.

  • Gas Chromatography (GC): The analyte, being a methyl ester, possesses sufficient volatility and thermal stability for GC analysis.[1] The GC column, typically a non-polar or mid-polar capillary column, separates the analyte from the sample matrix and potential isomers based on boiling point and interactions with the stationary phase. This separation is critical for resolving the target compound from impurities that could interfere with quantification.

  • Mass Spectrometry (MS): Following chromatographic separation, the mass spectrometer serves as a highly specific detector. We employ Electron Ionization (EI), a hard ionization technique that reproducibly fragments molecules. The resulting mass spectrum is a unique chemical fingerprint, allowing for unambiguous identification. For long-chain diesters like dimethyl dodecenedioate, characteristic fragments arise from alpha-cleavages and McLafferty rearrangements. The most prominent fragments for dimethyl esters are often related to the methoxycarbonyl group (e.g., m/z 74), providing strong evidence for the compound class.[2][3] This specificity is paramount when analyzing complex matrices.

The Complete Analytical Workflow

The entire process, from sample receipt to data reporting, is designed for accuracy and efficiency. The following diagram illustrates the logical flow of the protocol.

GCMS_Workflow Figure 1. Overall GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Receipt & Login Derivatization Protocol A: Derivatization (If starting from Dodecenedioic Acid) Sample->Derivatization Is analyte the acid? Extraction Protocol B: Extraction (If sample contains Dimethyl Dodecenedioate) Sample->Extraction Is analyte the ester? QC_Spike Spike with Internal Standard (IS) & Prepare QC Samples Derivatization->QC_Spike Extraction->QC_Spike SST System Suitability Test (SST) QC_Spike->SST GC_MS GC-MS Analysis (Full Scan or SIM Mode) Integration Peak Integration & Identification (Retention Time + Mass Spectrum) GC_MS->Integration SST->GC_MS If SST Passes Quant Quantification using Calibration Curve Integration->Quant Report Final Report Generation Quant->Report

Caption: Figure 1. Overall GC-MS Workflow

Detailed Experimental Protocols

Protocol A: Derivatization of Dodecenedioic Acid to Dimethyl Dodecenedioate

This protocol is mandatory when the starting material is the dicarboxylic acid, as its polarity and low volatility prevent direct GC analysis.[4] Esterification converts it into a volatile derivative suitable for the GC system.[5]

  • Preparation: Accurately weigh approximately 10 mg of the dodecenedioic acid sample into a 10 mL screw-cap reaction vial.

  • Reagent Addition: Add 2 mL of 14% Boron Trifluoride in Methanol (BF3-Methanol). This reagent acts as an acid catalyst for the esterification reaction.[6][7]

  • Reaction: Securely cap the vial and heat at 60°C for 30 minutes in a heating block or water bath. This temperature facilitates the reaction without degrading the sample.

  • Extraction: After cooling to room temperature, add 2 mL of hexane and 1 mL of purified water. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge the vial at 2000 rpm for 5 minutes to ensure a clean separation between the aqueous and organic layers.

  • Sample Collection: Carefully transfer the upper hexane layer, which contains the dimethyl dodecenedioate, to a clean GC vial for analysis.

Protocol B: Sample Preparation for Dimethyl Dodecenedioate in a Matrix

This protocol is designed to isolate the analyte from a non-aqueous organic matrix.

  • Sample Measurement: Accurately measure a known quantity (e.g., 1 mL or 1 g) of the sample into a 15 mL centrifuge tube.

  • Internal Standard: Add a precise volume of an internal standard (IS) solution (e.g., 100 µL of 1 mg/mL Dimethyl Tetradecanedioate in hexane). The IS is crucial for correcting variations in sample injection and instrument response.[8]

  • Extraction: Perform a liquid-liquid extraction (LLE) by adding 5 mL of a suitable solvent like hexane and 5 mL of a polar, immiscible solvent like acetonitrile.[9]

  • Mixing and Separation: Vortex the mixture for 2 minutes, then centrifuge for 10 minutes at 3000 rpm to separate the layers.

  • Collection: Transfer the hexane layer (top layer) to a new vial. If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute in a smaller, precise volume of hexane (e.g., 1 mL) to concentrate the sample.

  • Analysis: Transfer the final extract to a GC vial for analysis.

Instrument Parameters & Data Acquisition

The following parameters have been optimized for the analysis of dimethyl dodecenedioate on a standard single-quadrupole GC-MS system.

Parameter Setting Justification
GC System
Injector ModeSplitlessMaximizes the transfer of analyte to the column, essential for trace-level analysis. A split injection (e.g., 20:1) can be used for more concentrated samples.
Injector Temperature250°CEnsures rapid and complete vaporization of the long-chain ester without thermal degradation.
Carrier GasHelium (99.999% purity)Inert gas that provides good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Provides optimal balance between analysis speed and separation efficiency for the specified column dimensions.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms or equivalent 5% phenyl-methylpolysiloxane)A robust, general-purpose column providing excellent separation for semi-volatile compounds like diesters.
Oven ProgramInitial: 100°C (hold 2 min), Ramp: 10°C/min to 280°C, Hold: 10 minThe initial hold allows for solvent focusing. The ramp rate effectively separates the analyte from other components. The final hold ensures elution of any high-boiling compounds.
MS System
Ion SourceElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Ionization Energy70 eVThe standard energy for EI, which generates stable and extensive mass spectral libraries (e.g., NIST).
Source Temperature230°CPrevents condensation of the analyte in the ion source while minimizing thermal degradation.
Quadrupole Temperature150°CMaintains thermal stability of the mass analyzer.
Data Acquisition
Mode 1: Full ScanMass Range: 50-350 amuUsed for method development and qualitative identification. It captures the full fragmentation pattern to confirm the analyte's identity against a spectral library.
Mode 2: Selected Ion Monitoring (SIM)Ions (m/z): 256 (M+), 225 ([M-OCH3]+), 193, 74For high-sensitivity quantification. Monitoring only a few characteristic ions increases dwell time on each, significantly improving the signal-to-noise ratio and lowering detection limits.[10][11][12]

Expected Mass Spectrum and Fragmentation

The mass spectrum provides the chemical fingerprint for identification. Based on the structure of dimethyl dodecenedioate and fragmentation patterns of similar diesters, a characteristic pattern is expected.[2][3]

Fragmentation Figure 2. Predicted EI Fragmentation of Dimethyl Dodecenedioate cluster_mol Dimethyl Dodecenedioate (MW=256.33) cluster_frags Key Diagnostic Ions (m/z) mol CH₃O-C(=O)-(CH₂)₄-CH=CH-(CH₂)₄-C(=O)-OCH₃ M_ion 256 [M]⁺ mol->M_ion Ionization M_minus_31 225 [M-OCH₃]⁺ M_ion->M_minus_31 α-cleavage mclafferty 74 [CH₃OC(OH)=CH₂]⁺ M_ion->mclafferty McLafferty Rearrangement

Caption: Figure 2. Predicted EI Fragmentation of Dimethyl Dodecenedioate

Trustworthiness: A Self-Validating Protocol

To ensure the reliability of results, the method must be self-validating. This is achieved through a systematic approach to quality control and method validation.

Parameter Procedure Acceptance Criteria Rationale
System Suitability Test (SST) Inject a mid-level calibration standard before the analytical run.Peak asymmetry: 0.8-1.5; S/N > 100.Verifies that the chromatographic system is performing optimally before committing to sample analysis.
Linearity Analyze a series of at least five calibration standards spanning the expected sample concentration range.Correlation coefficient (R²) > 0.995.Demonstrates a direct, proportional relationship between analyte concentration and instrument response.
Accuracy Analyze Quality Control (QC) samples at low, medium, and high concentrations, prepared from a separate stock solution.Mean recovery within 85-115%.[13]Assesses the closeness of the measured value to the true value, indicating systematic error or bias.
Precision Perform replicate injections (n=6) of QC samples within a single run (repeatability) and on different days (intermediate precision).Relative Standard Deviation (RSD) < 15%.[8][13]Measures the degree of scatter or random error in the results, ensuring the method is reproducible.
Limit of Quantification (LOQ) Determine the lowest concentration on the calibration curve that meets the accuracy and precision criteria.S/N > 10; RSD < 20%.Defines the lowest concentration that can be reliably quantified with acceptable performance.[8]
Carryover Check Inject a solvent blank immediately after the highest calibration standard.No peak detected at the analyte's retention time, or peak area < 20% of the LOQ.Ensures that residue from a high-concentration sample does not affect the measurement of a subsequent low-concentration sample.

References

  • Castellani, F., et al. (2010). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. PubMed. Available at: [Link]

  • Leach, F. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Chromatography Online. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Dimethyl dodecanedioate. PubChem Compound Database. Available at: [Link]

  • Ho, K. F., et al. (2015). An enhanced procedure for measuring organic acids and methyl esters in PM2.5. Atmospheric Chemistry and Physics. Available at: [Link]

  • Fernando, H., & Wilson, G. (2018). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Journal of Analytical & Molecular Techniques. Available at: [Link]

  • NIST (n.d.). Dodecanedioic acid, dimethyl ester. NIST Chemistry WebBook. Available at: [Link]

  • Antalick, G., et al. (2010). Development, validation and application of a specific method for the quantitative determination of wine esters by headspace-solid-phase microextraction-gas chromatography–mass spectrometry. ResearchGate. Available at: [Link]

  • Cardeal, Z. L., & de Souza, P. P. (2008). Quantitative Ester Analysis in Cachaça and Distilled Spirits by Gas Chromatography−Mass Spectrometry (GC−MS). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Dzuman, Z., et al. (2014). Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry. PMC. Available at: [Link]

  • Zenkevich, I. G. (2004). Acids: Derivatization for GC Analysis. Encyclopedia of Analytical Science. Available at: [Link]

  • SCION Instruments (n.d.). Sample preparation GC-MS. SCION Instruments. Available at: [Link]

  • Jones, K. C., et al. (2011). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. PMC. Available at: [Link]

  • Organomation (n.d.). GC-MS Sample Preparation. Organomation. Available at: [Link]

  • Le-Donne, M., et al. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. PubMed. Available at: [Link]

  • NIST (n.d.). Dodecanedioic acid, dimethyl ester. NIST Chemistry WebBook. Available at: [Link]

  • PubChemLite (n.d.). Dimethyl dodecanedioate (C14H26O4). PubChemLite. Available at: [Link]

  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. Available at: [Link]

  • HSC Cores (2024). GC/MS Sample Preparation. BookStack. Available at: [Link]

  • Destaillats, F., et al. (2005). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. ACS Publications. Available at: [Link]

  • Stein, S., & Mirokhin, Y. (2009). A one step GC-MS analysis of medically and environmentally important compounds dissolved in DMSO. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. PMC. Available at: [Link]

  • Jamieson, G. R. (1970). Gas chromatographic characterization of fatty acids. Identification constants for mono- and dicarboxylic methyl esters. Analytical Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparative Analysis of Thermal Stability in Dimethyl Dodecenedioate-Derived Polymers

Dimethyl dodecenedioate—and its highly utilized saturated derivative, dimethyl dodecanedioate (DDCA)—serves as a critical building block in the synthesis of advanced, high-performance polymers. Typically synthesized via...

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Author: BenchChem Technical Support Team. Date: April 2026

Dimethyl dodecenedioate—and its highly utilized saturated derivative, dimethyl dodecanedioate (DDCA)—serves as a critical building block in the synthesis of advanced, high-performance polymers. Typically synthesized via the cross-metathesis of bio-sourced unsaturated esters followed by hydrogenation[1][2], this 12-carbon aliphatic monomer imparts unique thermal, mechanical, and hydrophobic properties to polymer backbones.

This guide provides an objective, data-driven comparison of the thermal stability across three primary classes of DDCA-derived polymers: aliphatic/semi-aromatic polyesters, polyamides (Nylons), and phase-change polymer electrolytes.

Mechanistic Overview of DDCA in Polymer Architecture

The thermal behavior of a polymer is dictated by its backbone flexibility, intermolecular forces, and the bond dissociation energies of its constituent linkages. The incorporation of the 12-carbon DDCA monomer introduces a long, flexible aliphatic sequence that fundamentally alters thermal transitions:

  • Depression of Glass Transition ( Tg​ ) and Melting ( Tm​ ) Temperatures: The high number of freely rotating methylene ( −CH2​− ) groups increases free volume and chain mobility. This significantly lowers the Tg​ , often pushing the material into an elastomeric state at room temperature, while reducing the Tm​ compared to shorter-chain analogs (e.g., succinates or adipates)[3][4].

  • Preservation of Thermal Degradation Stability ( Td​ ): Despite the lower melting points, the thermal decomposition temperature remains exceptionally high. The non-polar C−C bonds in the dodecanedioate segment are highly stable against homolytic cleavage. Degradation in these systems is typically limited by the heteroatom linkages (e.g., ester or amide bonds) rather than the aliphatic chain itself[5].

  • Endothermic Latent Heat Capacity: In uncrosslinked or solvent-coordinated states, the melting of DDCA-rich domains absorbs significant thermal energy. This endothermic phase-change property is increasingly exploited to create thermal buffers in battery electrolytes[6][7].

Synthesis A Dimethyl Dodecenedioate (Unsaturated Precursor) B Dimethyl Dodecanedioate (DDCA) (Saturated Monomer) A->B Hydrogenation (Olefin Saturation) C Polycondensation with Diols (e.g., EG) B->C Transesterification D Polycondensation with Diamines B->D Amidation E Aliphatic Polyesters (PED, PBD) C->E + Aliphatic Diols F Copolyesters (PEDF) C->F + 2,5-FDCA G Polyamides (Nylon 6,12) D->G + 1,6-Hexamethylenediamine

Synthesis pathways of high-performance polymers derived from dimethyl dodecenedioate.

Comparative Thermal Stability Across Polymer Classes

A. Polyesters and Copolyesters (PED and PEDF)

Poly(ethylene dodecanedioate) (PED) and its furan-containing copolymer, poly(ethylene 2,5-furandicarboxylate-co-dodecanedioate) (PEDF), represent a major class of DDCA-derived materials.

  • Thermal Degradation: Thermogravimetric analysis (TGA) reveals that these polyesters exhibit high thermal stability. The temperature at 5% weight loss ( Td,5%​ ) typically ranges from 358 °C to 370 °C[3][4]. The primary degradation mechanism is β -hydrogen bond scission at the ester linkage, which is a non-radical random chain scission reaction[5].

  • Thermal Transitions: By varying the molar ratio of DDCA to 2,5-FDCA, the polymer can be tuned from a semi-crystalline thermoplastic ( Tm​ ~ 210 °C for pure PEF) to a completely amorphous elastomer ( Tg​ ~ -40 °C) as the long aliphatic chains disrupt crystal packing[3][4].

B. Polyamides (Nylon 6,12)

When dodecanedioic acid (derived from the hydrolysis of dimethyl dodecanedioate) is reacted with 1,6-hexamethylenediamine, it forms Nylon 6,12[8][9].

  • Thermal Stability: Nylon 6,12 exhibits vastly superior thermal stability compared to aliphatic polyesters. The presence of strong intermolecular hydrogen bonding between the amide groups locks the polymer chains into highly ordered crystalline domains.

  • Thermal Transitions: It possesses a Tg​ of approximately 46 °C and a high Tm​ of ~212 °C[9]. Because the amide bond is significantly more resistant to thermal cleavage than the ester bond, the onset of thermal degradation is pushed well above 400 °C.

C. Phase-Change Polymer Electrolytes (PCEs)

Recent advancements have utilized DDCA in polycaprolactone (PCL)-based phase-change polymer electrolytes for lithium metal batteries[6][7].

  • Thermal Robustness via Phase Change: Instead of relying solely on covalent bond stability, these systems utilize the physical latent heat of DDCA. The preferential coordination of DDCA with propylene carbonate (PC) and lithium ions creates an electrolyte with a melting point of ~22 °C[6][7].

  • Safety Mechanism: During a thermal runaway event, the endothermic phase transition of DDCA absorbs massive amounts of heat. Experimental data demonstrates that this thermal hysteresis effect slows the rate at which the battery reaches 100 °C by a factor of four compared to conventional liquid electrolytes, drastically improving thermal safety[6].

Degradation A DDCA-Derived Polyester (Stable up to ~350°C) B Thermal Energy Input (>350°C) A->B C β-Hydrogen Bond Scission (Primary Pathway) B->C D Homolytic Scission (Secondary Pathway) B->D E Vinyl-Terminated Fragments C->E F Carboxylic Acid Fragments C->F

Primary thermal degradation pathways of DDCA-derived aliphatic polyesters.

Quantitative Data Comparison

The following table summarizes the causal relationship between polymer architecture and thermal performance metrics.

Polymer SystemMonomer Composition Tg​ (°C) Tm​ (°C) Td,5%​ (°C)Primary Thermal Characteristic
PED DDCA + Ethylene Glycol~ -50~ 80> 350Highly flexible backbone; stable up to 350 °C.
PEDF (Copolyester) DDCA + FDCA + EG-40 to 80Amorphous to 210358 - 370Tunable crystallinity; high degradation threshold[4].
Nylon 6,12 Dodecanedioic Acid + HMDA~ 46~ 212> 400High thermal/dimensional stability via H-bonds[9].
PCL-DDCA-PC PCL + DDCA + PC + LiTFSIN/A~ 22> 170Endothermic thermal buffering delays thermal runaway[6].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocol details the synthesis and thermal characterization of DDCA-derived copolyesters (PEDF), designed to validate the thermal metrics provided above.

Protocol: Synthesis and Thermal Characterization of PEDF

This two-step transesterification and polycondensation workflow ensures high molecular weight and accurate thermal analysis[3][4].

Step 1: Transesterification

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and torque indicator, combine ethylene glycol (EG), dimethyl dodecanedioate (DDCA), and dimethyl furan-2,5-dicarboxylate (DMFD). Maintain an EG to diester molar ratio of 1.6:1 to ensure sufficient transesterification[3].

  • Catalysis: Add Zinc acetate (0.2 mol % based on diester content) as the catalyst.

  • Reaction: Purge the system with high-purity N2​ . Heat the mixture to 190 °C and maintain for 4–5 hours. The reaction is considered complete when >95% of the theoretical methanol byproduct is distilled off.

Step 2: Polycondensation

  • Vacuum Application: Gradually reduce the system pressure to 15–20 Pa to prevent oligomer sublimation while facilitating the removal of excess EG.

  • Polymerization: Increase the temperature to 230–240 °C. Monitor the mechanical stirrer's torque; terminate the reaction (typically after 3–4 hours) when the torque reaches a plateau, indicating the target intrinsic viscosity (0.82 to 1.2 dL/g) has been achieved[3].

  • Recovery: Restore atmospheric pressure with N2​ , extrude the polymer into a 25 °C water bath, and pelletize.

Step 3: Thermal Characterization (TGA & DSC)

  • Thermogravimetric Analysis (TGA): Load 5–10 mg of the polymer into a platinum pan. Heat from 40 °C to 800 °C at a ramp rate of 10 °C/min under a dry N2​ atmosphere. Record the temperature at 5% weight loss ( Td,5%​ ) to validate the >358 °C stability threshold.

  • Differential Scanning Calorimetry (DSC): To erase thermal history, heat the sample to 250 °C at 10 °C/min and hold for 5 minutes. Quench to -80 °C at 100 °C/min. Reheat at 10 °C/min to accurately capture the glass transition ( Tg​ ) and melting ( Tm​ ) endotherms.

References

  • Google Patents (KR20110125221A)
  • Google Patents (EP2389349A2)
  • Synthesis of bio-based polyesters from 2,5-furandicarboxylic acid (2,5-FDCA) Prime Scholars URL:[Link]

  • Boosting the lithium transport in phase-change polymer electrolytes towards stable cycling lithium metal batteries with thermal robustness Journal of Materials Chemistry A (RSC Publishing) URL:[Link]

  • Solvation Structure-Tunable Phase Change Electrolyte for Stable Lithium Metal Batteries ACS Energy Letters URL:[Link]

  • Fully bio-based polyesters derived from 2,5-furandicarboxylic acid (2,5-FDCA) and dodecanedioic acid (DDCA): From semicrystalline thermoplastic to amorphous elastomer ResearchGate URL:[Link]

  • Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s MDPI URL:[Link]

Sources

Comparative

A Guide to the Purity Validation of Synthesized Dimethyl Dodecenedioate via Quantitative NMR (qNMR)

This guide provides an in-depth, scientifically-grounded comparison of analytical methodologies for purity determination, focusing on the application of Quantitative Nuclear Magnetic Resonance (qNMR) for synthesized dime...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, scientifically-grounded comparison of analytical methodologies for purity determination, focusing on the application of Quantitative Nuclear Magnetic Resonance (qNMR) for synthesized dimethyl dodecenedioate. It is designed for researchers, scientists, and drug development professionals who require robust, accurate, and efficient methods for chemical purity assessment. We will explore the theoretical underpinnings of qNMR, provide a detailed experimental protocol, and contextualize its performance against traditional chromatographic techniques.

Chapter 1: The Imperative of Purity & The Rise of qNMR

The synthesis of specialty chemicals like dimethyl dodecenedioate, a key monomer in polymer production and a precursor in fragrance synthesis, invariably produces a crude product containing residual starting materials, by-products, and solvents. The precise quantification of the target molecule's purity is not merely a quality control checkpoint; it is a critical determinant of its physical properties, reactivity, and safety in downstream applications.

Traditionally, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the workhorses of purity analysis. While powerful, these techniques are relative; they depend on the availability of a high-purity, well-characterized reference standard of the same compound to generate a calibration curve. This dependency can be a significant bottleneck, especially for novel compounds.

Enter Quantitative NMR (qNMR), a technique that has rapidly gained acceptance as a primary ratio method for purity determination.[1][2] Unlike chromatography, qNMR is a direct and absolute method. It leverages the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[3] By co-dissolving a known mass of the analyte with a known mass of a stable, high-purity internal standard, one can determine the analyte's purity with direct traceability to the International System of Units (SI) without needing a specific reference standard of the analyte itself.[4]

Chapter 2: A Comparative Analysis: qNMR vs. Traditional Methods

The choice of an analytical technique is a balance of accuracy, precision, speed, cost, and the specific requirements of the analyte. Below is a comparative guide to situate qNMR among other common methods for purity determination.

FeatureQuantitative ¹H NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Differential Scanning Calorimetry (DSC)
Principle Signal integration is proportional to molar concentration.Differential partitioning between mobile and stationary phases.Partitioning between carrier gas and stationary phase.Melting point depression of an impure substance.[5]
Reference Standard Requires a certified internal standard (can be a simple, unrelated molecule).[2]Requires a certified reference material of the same analyte.Requires a certified reference material of the same analyte.No external standard needed, but relies on thermodynamic assumptions.
Speed Rapid (typically 5-15 minutes per sample after preparation).Slower (run times of 15-60 minutes are common).Moderate (run times of 10-30 minutes are common).Slow (requires slow heating rates for accuracy).
Sample Preparation Simple: accurate weighing and dissolution.[6]More complex: mobile phase preparation, filtering, potential derivatization.Can require derivatization for non-volatile compounds.Minimal: accurate weighing into a sample pan.
Selectivity Excellent; can distinguish structurally similar isomers and impurities if signals are resolved.High; depends on column chemistry and mobile phase composition.Very high; excellent for volatile and semi-volatile compounds.Low; cannot identify impurities, only quantify their total effect.
Non-Destructive Yes, the sample can be fully recovered.[7]Yes, with fraction collection, but sample is heavily diluted.No, the sample is vaporized and destroyed.No, the sample is melted.
Universality Universal response for protons; no chromophore required.Requires a UV-active chromophore or other detectable functional group.Requires the analyte to be volatile or rendered volatile.Requires the analyte to be a crystalline solid with a sharp melting point.
Accuracy & Precision High accuracy and precision (RSD <1% achievable).[8]High accuracy and precision with proper calibration.High accuracy and precision with proper calibration.Accuracy can be limited by thermal lag and sample characteristics.[5]

Chapter 3: Experimental Design for qNMR Purity Validation

This section details a self-validating protocol for determining the purity of synthesized dimethyl dodecenedioate.

Synthesis and Preliminary Purification

A representative synthesis of a long-chain diester like dimethyl dodecenedioate is the Fischer esterification of dodecanedioic acid.

Protocol:

  • To a round-bottom flask, add dodecanedioic acid, a significant excess of methanol (acting as both reagent and solvent), and a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours until TLC or GC analysis indicates the consumption of the starting diacid.[9]

  • Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., aqueous sodium bicarbonate solution).

  • Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude dimethyl dodecenedioate.

  • Further purification can be achieved by recrystallization from a suitable solvent like cold methanol to remove most impurities prior to qNMR analysis.[9]

The Critical Choice: Selecting the Internal Standard

The accuracy of the qNMR experiment hinges on the appropriate selection of an internal standard (IS). The choice is governed by a set of logical criteria designed to prevent analytical interference and ensure measurement integrity.

G cluster_criteria Key Criteria start_node Start: Select Internal Standard criteria_node Evaluation Criteria start_node->criteria_node c1 High Purity (>99.5%, CRM preferred) criteria_node->c1 Check pass_node Suitable Standard fail_node Unsuitable Standard c1->fail_node Fail c2 Chemically Inert (No reaction with analyte/solvent) c1->c2 Pass c2->fail_node Fail c3 Soluble in NMR Solvent (e.g., CDCl3) c2->c3 Pass c3->fail_node Fail c4 No Signal Overlap with Analyte c3->c4 Pass c4->fail_node Fail c5 Simple Spectrum (e.g., one sharp singlet) c4->c5 Pass c5->fail_node Fail c6 Non-Volatile (Stable for accurate weighing) c5->c6 Pass c6->pass_node All Pass c6->fail_node Fail G prep Prepare Sample insert Insert Sample into Spectrometer prep->insert lock_shim Lock & Shim insert->lock_shim params Set Quantitative Parameters (Crucially, D1 > 5*T1) lock_shim->params acquire Acquire Spectrum params->acquire process Process Data (Phase, Baseline, Integrate) acquire->process calculate Calculate Purity process->calculate

Caption: Workflow for quantitative NMR data acquisition and processing.

Key Acquisition Parameters (for a 400 MHz Spectrometer):

ParameterRecommended ValueRationale (The "Why")
Pulse Angle (p1) 30-90° (use a calibrated 90° pulse)A calibrated 90° pulse ensures maximum signal for a given number of scans.
Relaxation Delay (d1) ≥ 30 seconds This is the most critical parameter. The delay must be at least 5-7 times the longest T₁ of any peak being integrated (both analyte and standard). This ensures complete relaxation and accurate integrals. A value of 30s is a safe starting point for small molecules.
Acquisition Time (at) 2-4 secondsEnsures good digital resolution for accurate peak integration.
Number of Scans (ns) 8-16Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 recommended) for the peaks of interest.
Receiver Gain (rg) Auto-adjustedOptimized by the spectrometer to prevent signal clipping while maximizing dynamic range.
Data Processing and Purity Calculation
  • Processing: Apply Fourier transform, followed by careful manual phase correction and baseline correction across the entire spectrum.

  • Integration: Integrate the well-resolved singlet from the analyte (OCH₃ at ~3.67 ppm) and the singlet from the internal standard (maleic acid at ~6.30 ppm).

  • Calculation: The purity of the analyte is calculated using the following formula: [10] Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std

    Where:

    • I_analyte, I_std : Integral values for the analyte and standard signals.

    • N_analyte, N_std : Number of protons for the integrated signals (N_analyte = 6 for the two OCH₃ groups; N_std = 2 for maleic acid).

    • MW_analyte, MW_std : Molecular weights of the analyte and standard.

    • W_analyte, W_std : Weights of the analyte and standard.

    • Purity_std : Purity of the internal standard (from its certificate of analysis).

Chapter 4: Method Validation per ICH Guidelines

A qNMR method intended for regulatory or quality control purposes must be validated to demonstrate its fitness for purpose. The validation should follow guidelines such as those from the International Council for Harmonisation (ICH). [7] Validation Parameters:

  • Specificity: Demonstrated by the absence of interfering signals at the chemical shifts of the analyte and the internal standard. The spectrum itself serves as the proof.

  • Linearity: Assessed by preparing at least five samples with varying analyte-to-standard mass ratios and plotting the integral ratio (I_analyte / I_std) against the mass ratio (W_analyte / W_std). The method is linear if the coefficient of determination (R²) is >0.99.

  • Accuracy: Determined by analyzing a sample of dimethyl dodecenedioate with a known, certified purity or by performing a spike-recovery experiment. Results are expressed as percent recovery. [11]* Precision:

    • Repeatability (Intra-assay): The analysis of multiple replicates (n=6) of the same sample on the same day by the same analyst.

    • Intermediate Precision: The analysis of the same sample on different days or by different analysts.

    • Results are expressed as the Relative Standard Deviation (%RSD), which should typically be <2%.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy, typically defined by a minimum S/N ratio (e.g., 10:1) and the acceptable precision of the measurement. [12] Example Validation Data Summary:

Validation ParameterSpecificationResult
Linearity (R²) ≥ 0.990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.7%
Precision (Repeatability, %RSD) ≤ 2.0%0.85%
Precision (Intermediate, %RSD) ≤ 2.0%1.20%

Conclusion

Quantitative NMR has proven to be a robust, reliable, and highly efficient primary method for determining the purity of synthesized organic compounds like dimethyl dodecenedioate. Its key advantages—the non-destructive nature, the speed of analysis, and the obviation of the need for a compound-specific reference standard—position it as a superior alternative to traditional chromatographic techniques, particularly in research and development settings. By following a carefully designed and validated protocol, researchers can achieve highly accurate and precise purity assessments, ensuring the quality and integrity of their materials with direct metrological traceability.

References

  • BenchChem. (2025). Scaling Up the Synthesis of Dimethyl Octadecanedioate: A Guide for Researchers. Benchchem.
  • US Pharmacopeia (USP). Stimuli Article (qNMR).
  • ResolveMass Laboratories Inc. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass.
  • Bureau International des Poids et Mesures (BIPM). qNMR. BIPM.
  • D'Amelia, R. P., et al. (2015). Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. Semantic Scholar.
  • Butcher, M., et al. (2021). Residual Solvent Signal of CDCl3 as a qNMR Internal Standard for Application in Organic Chemistry Laboratory. ACS Publications.
  • Lian, X., et al. (2024). Validation of quantitative NMR. ResearchGate.
  • D'Amelia, R. P., et al. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures. Science and Education Publishing.
  • FUJIFILM Wako Chemicals Europe GmbH. Internal Standard for qNMR (Calibration Standard for qNMR).
  • International Organization for Standardization. (ISO 24583). Quantitative nuclear magnetic resonance spectroscopy — Purity determination of organic compounds used for foods and food products — General requirements for 1H NMR internal standard method.
  • Gödecke, T., et al. Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace.
  • HWI ANALYTIK GmbH. Quantitative NMR for Content Assignment of Phytochemical Reference Standards. Sigma-Aldrich.
  • University of Ottawa. (2017). Quantitative NMR Spectroscopy.
  • Pauli, G. F., et al. (2014). Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis.
  • Sugimoto, N., et al. (2020). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. PubMed.
  • Mestrelab Research. (2025). qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research.
  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.
  • TA Instruments. Purity Determination and DSC Tzero Technology.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dimethyl Dodecenedioate

As researchers and scientists at the forefront of innovation, our commitment to safety is as paramount as our dedication to discovery. While Dimethyl dodecenedioate is not classified as a hazardous substance by most supp...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of innovation, our commitment to safety is as paramount as our dedication to discovery. While Dimethyl dodecenedioate is not classified as a hazardous substance by most suppliers under the Globally Harmonized System (GHS)[1][2][3], a culture of safety necessitates a proactive and rigorous approach to personal protection. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling this compound, ensuring your work is conducted with the highest degree of safety and scientific integrity.

The physical state of Dimethyl dodecenedioate—a solid crystalline powder[1]—presents a primary exposure risk through the inhalation of dust and direct contact with skin and eyes. Furthermore, thermal decomposition can lead to the release of irritating gases and vapors[1]. Therefore, our protective strategy is designed to mitigate these specific risks.

Core Principles of Protection

The foundation of our safety protocol rests on a hierarchy of controls, where PPE is the final, critical barrier between you and the chemical. This guide operates on the principle of As Low As Reasonably Achievable (ALARA) exposure. Even with substances not formally classified as hazardous, minimizing all chemical contact is a best practice that prevents unforeseen reactions and ensures long-term health.

Level-Based PPE Selection for Common Laboratory Tasks

The nature of your task directly influences the required level of protection. Below is a summary of recommended PPE for various laboratory operations involving Dimethyl dodecenedioate.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Exposure Tasks (e.g., Handling sealed containers, visual inspection)Safety Glasses with Side ShieldsNitrile Gloves (Standard Thickness)Laboratory CoatNot generally required
Moderate-Exposure Tasks (e.g., Weighing, preparing solutions, transfers)Chemical Safety GogglesNitrile Gloves (Standard Thickness)Laboratory CoatRecommended if handling >10g outside a fume hood or if dust is visible
High-Exposure/Special Hazard Tasks (e.g., Heating, large-scale transfers, cleaning spills)Chemical Safety Goggles and Face ShieldChemically Resistant Gloves (e.g., Nitrile, check manufacturer compatibility)Laboratory CoatRequired. Use a NIOSH-approved respirator with a particle filter.[1][4]

Detailed PPE Protocols: The "Why" and "How"

Understanding the causality behind each piece of equipment is crucial for its effective use.

Eye and Face Protection

Why: The crystalline nature of Dimethyl dodecenedioate means that dust particles can easily become airborne and cause significant mechanical irritation or abrasion to the cornea. While not classified as a chemical eye irritant, physical injury is a primary concern.

  • Standard Operations: For most benchtop work, safety glasses with integrated side shields that comply with ANSI Z87.1 or EN 166 standards are the minimum requirement.[1][4] The side shields are critical for protecting against particles that may travel from the side.

  • Splash or High-Dust Scenarios: When transferring large quantities, preparing solutions, or in any situation with a potential for splashing or significant dust generation, upgrade to chemical safety goggles . Goggles form a protective seal around the eyes, offering superior protection from airborne particles and splashes from all directions. For maximum protection during high-risk procedures, a face shield should be worn in conjunction with goggles .[5]

Hand Protection

Why: While Dimethyl dodecenedioate is not considered a skin irritant, gloves serve two primary purposes: protecting you from the chemical and protecting your experiment from contamination. Prolonged, repeated skin contact with any chemical should be avoided.

  • Glove Selection: Standard nitrile gloves are an excellent choice for handling solid Dimethyl dodecenedioate. They provide adequate chemical resistance for incidental contact and protect against dust contamination. Always check the manufacturer's specifications for chemical compatibility, especially if solvents are being used.

  • Proper Technique: Never wear gloves outside of the laboratory area. Change gloves immediately if they become contaminated or torn. To avoid contaminating your skin, remove gloves with care, avoiding skin contact with the outer surface of the glove.[1]

Body Protection

Why: A laboratory coat is your primary defense against contaminating your personal clothing with chemical dust. This prevents you from carrying residual chemicals outside of the laboratory.

  • Best Practices: A long-sleeved laboratory coat should be worn at all times when handling chemicals.[1] Ensure the coat is fully buttoned. Lab coats should be laundered regularly and separately from personal clothing.

Respiratory Protection

Why: The primary inhalation risk from Dimethyl dodecenedioate is its fine dust. While normal, small-scale use in a well-ventilated area may not require respiratory protection[1][4], prudence dictates its use when airborne particles are a possibility.

  • When to Use a Respirator: Respiratory protection should be used when:

    • Weighing or transferring large quantities of the solid.

    • Working in an area with poor or inadequate ventilation.

    • Visible dust is generated during handling.

  • Respirator Type: In these situations, a NIOSH-approved air-purifying respirator fitted with a particle filter (e.g., N95, P100) is recommended.[1][4] It is essential to be properly fit-tested for any respirator to ensure its effectiveness. All respirator use must comply with your institution's respiratory protection program, which aligns with OSHA's standard (29 CFR 1910.134).[5]

Procedural Guidance: A Self-Validating System

Adherence to strict procedures for donning, doffing, and disposal is critical to the integrity of your personal protection.

Experimental Workflow: PPE Donning and Doffing

The sequence of putting on and taking off PPE is designed to minimize contamination.

PPE_Workflow cluster_donning PPE Donning (Putting On) cluster_doffing PPE Doffing (Taking Off) don1 1. Lab Coat don2 2. Respirator (If Required) don1->don2 don3 3. Eye Protection (Goggles/Face Shield) don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Face Shield/Goggles doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator doff3->doff4 wash_out Wash Hands Thoroughly doff4->wash_out start Enter Lab wash_in Wash Hands start->wash_in wash_in->don1 exit Exit Lab wash_out->exit

Sources

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